molecular formula C26H25NO4 B3117822 N-Fmoc-N-methyl-4-methyl-L-phenylalanine CAS No. 227616-20-8

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

Cat. No.: B3117822
CAS No.: 227616-20-8
M. Wt: 415.5 g/mol
InChI Key: JEFRVZCXEQFQKQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Non-Canonical Amino Acid (ncAA) Incorporation

The incorporation of ncAAs into peptides and proteins allows for the fine-tuning of their structure and function. nih.gov This technique can be used to introduce a wide array of chemical groups, such as ketones, alkynes, azides, and nitro groups, which can serve as handles for bioorthogonal chemistry, enabling site-specific labeling and modification of proteins. nih.gov Furthermore, the introduction of ncAAs can enhance the stability, activity, and therapeutic potential of peptides and proteins. nih.gov For instance, modified peptides can exhibit improved pharmacokinetic profiles and enhanced target specificity. researchgate.net The process of incorporating these synthetic amino acids can be achieved through various methods, including solid-phase peptide synthesis (SPPS), where building blocks like N-Fmoc-N-methyl-4-methyl-L-phenylalanine are utilized. chemimpex.com

The Significance of N-Alkylated Amino Acids in Peptide Science

N-alkylation, specifically N-methylation, is a subtle yet impactful modification of the peptide backbone. This alteration, where a methyl group is attached to the amide nitrogen, has profound effects on the resulting peptide's properties. nih.gov One of the primary benefits of N-methylation is the enhanced resistance to proteolytic degradation, which significantly increases the in vivo half-life of peptide-based drugs. nih.gov

Furthermore, N-methylation influences the conformational flexibility of the peptide chain. It can favor the cis conformation of the amide bond, which can induce specific secondary structures like β-turns. scispace.com This conformational constraint can be crucial for locking a peptide into its bioactive conformation, thereby enhancing its potency and selectivity for a particular biological target. nih.gov The introduction of N-methylated residues can also improve a peptide's membrane permeability, a critical factor for oral bioavailability. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFRVZCXEQFQKQ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Fmoc N Methyl 4 Methyl L Phenylalanine and Analogues

General Strategies for N-Fmoc-N-methyl-α-amino Acid Synthesis

The creation of N-Fmoc-N-methyl-α-amino acids is a precise process that hinges on three critical steps: the protection of the α-amino group with a suitable temporary protecting group, the methylation of the nitrogen atom, and the protection of the C-terminal carboxyl group. researchgate.netnih.gov The sequence and choice of reagents are paramount to prevent unwanted side reactions and preserve the amino acid's chirality.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and a crucial component in the synthesis of N-methylated amino acid derivatives. chempep.comnih.gov It functions as a base-labile protecting group for the α-amino group of amino acids. wikipedia.orgaltabioscience.com This protection is essential to prevent the amino group from engaging in unwanted reactions during subsequent synthetic steps, such as peptide bond formation. chempep.com

The Fmoc group is typically introduced by reacting the amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org The primary advantage of Fmoc chemistry lies in its mild deprotection conditions. chempep.comaltabioscience.com The Fmoc group is stable in acidic conditions but is readily cleaved by a weak base, commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). chempep.comwikipedia.org This base-lability allows for an orthogonal protection strategy, where acid-labile side-chain protecting groups remain intact during the iterative removal of the N-terminal Fmoc group in peptide synthesis. chempep.com

Table 1: Common Reagents for Fmoc Protection

Reagent Abbreviation Common Application Conditions
9-Fluorenylmethyl chloroformate Fmoc-Cl Reaction with amine in the presence of a base. wikipedia.org
9-Fluorenylmethylsuccinimidyl carbonate Fmoc-OSu Reaction with amine under basic conditions (e.g., sodium carbonate in aqueous dioxane). chempep.comwikipedia.org

N-methylation introduces a methyl group onto the nitrogen of the amino acid, a modification that significantly alters the properties of resulting peptides. acs.orgnih.gov This process requires the initial protection of the α-amino group with a group that can withstand the methylation conditions while activating the N-H bond. A common strategy involves using sulfonamide protecting groups like nosyl (Ns) or tosyl (Ts), which increase the acidity of the N-H proton, facilitating its removal and subsequent methylation. researchgate.netmonash.edu

Diazomethane (B1218177) has proven to be a highly effective and clean reagent for the N-methylation of α-amino acids, particularly when the amino group is protected as a nosyl (N-nosyl) sulfonamide. acs.orgacs.org Treating N-nosyl-α-amino acid esters with diazomethane results in quantitative methylation of the sulfonamide nitrogen. monash.eduacs.org This reaction is highly efficient and, critically, proceeds without causing racemization of the chiral center. nih.govacs.orgacs.org

A general pathway involves:

Protection of the amino acid's amino group with a nosyl group.

Esterification of the carboxyl group to prevent interference.

Methylation of the N-nosyl nitrogen using diazomethane. acs.orgnih.gov

Due to the toxic and explosive nature of diazomethane, a safer alternative, trimethylsilyldiazomethane, can also be used for chemo-specific methylation, though it is typically used for methylating the carboxyl function. nih.govnih.gov

Several other methods for N-methylation have been developed to accommodate different protecting group strategies and reaction conditions.

Fukuyama/Biron-Kessler Method: This is one of the most effective methods, particularly for solid-phase synthesis. mdpi.comresearchgate.net It involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining N-H proton acidic. mdpi.com The nitrogen can then be methylated using various reagents, such as methyl p-nitrobenzenesulfonate or dimethyl sulfate. mdpi.comresearchgate.net This chemistry is compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS). google.comgoogle.com

Sodium Hydride and Methyl Iodide: This is a widely used method for N-methylating N-acyl and N-carbamoyl protected amino acids. monash.edu The process typically involves using an excess of sodium hydride and methyl iodide in a solvent like tetrahydrofuran (B95107) (THF). monash.edu However, this method is not compatible with base-labile protecting groups like Fmoc. monash.edu

Reductive Amination: This technique involves reacting a primary amino group with formaldehyde, followed by reduction with a reagent like sodium cyanoborohydride, to form the N-methyl group. nih.gov This can be performed directly on a resin-bound peptide. nih.gov

Table 2: Comparison of N-Methylation Methods

Method Key Reagents Advantages Limitations
Diazomethane Diazomethane, N-nosyl protection High yield, clean reaction, no racemization. acs.orgacs.org Diazomethane is toxic and explosive. acs.orgnih.gov
Biron-Kessler o-NBS-Cl, DBU, Dimethyl sulfate Compatible with solid-phase synthesis, high yield and purity. mdpi.com Incompatible with certain nucleophilic side-chains like Met and Arg(Pbf). google.com
NaH/MeI Sodium hydride, Methyl iodide Broadly applicable for N-acyl amino acids. monash.edu Harsh basic conditions, not compatible with Fmoc group. monash.edu

Protecting the carboxylic acid group is necessary to prevent it from reacting during the activation and coupling steps of peptide synthesis or during N-methylation. gcwgandhinagar.comddugu.ac.in The choice of protecting group is critical and must be orthogonal to the N-terminal protecting group (Fmoc), meaning it can be removed without affecting the Fmoc group.

Common carboxyl protecting groups include various esters:

Methyl (Me) or Ethyl (Et) Esters: Removed by acid or base-catalyzed hydrolysis. libretexts.org

Benzyl (B1604629) (Bn) Esters: Removed by hydrogenolysis (H₂/Pd), which is a mild condition that does not affect most other protecting groups. libretexts.orgsynarchive.com

tert-Butyl (tBu) Esters: Cleaved under acidic conditions, often with trifluoroacetic acid (TFA). libretexts.orgwikipedia.org

Benzhydryl (Bzh) Esters: These esters are particularly useful in the synthesis of N-Fmoc-N-methyl-α-amino acids. researchgate.netnih.gov They offer stability during the methylation step with diazomethane and can be selectively removed under mild conditions, such as hydrogenolysis, similar to benzyl esters. nih.govwikipedia.org

The use of benzhydryl esters provides a robust strategy where the N-nosyl amino acid is first protected as a benzhydryl ester, then N-methylated. The nosyl group can then be removed and replaced with an Fmoc group, followed by the final deprotection of the benzhydryl ester to yield the desired N-Fmoc-N-methyl-α-amino acid. researchgate.netnih.gov

Maintaining the stereochemical configuration of the α-carbon is of utmost importance throughout the synthesis of amino acid derivatives. Racemization, or the loss of chiral integrity, can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.

Several factors can contribute to racemization, including exposure to harsh basic or acidic conditions and over-activation during coupling reactions. monash.edu The synthetic routes for N-Fmoc-N-methyl-α-amino acids are designed to minimize this risk. For instance, the N-methylation of N-nosyl amino acid esters using diazomethane is highly advantageous as it proceeds cleanly with no detectable racemization. nih.govacs.orgacs.org Similarly, the Biron-Kessler method has been shown to occur without epimerization. monash.edu The selection of mild reagents and reaction conditions at each step—protection, methylation, and deprotection—is the key strategy for preserving the chiral integrity of the amino acid precursor. researchgate.netnih.gov

Enantioselective Synthesis Techniques for Phosphonodifluoromethylated Analogues

Phosphonodifluoromethyl-L-phenylalanine (F2Pmp) has emerged as a valuable, hydrolytically stable mimetic of phosphotyrosine (pTyr), making it a critical component in the design of inhibitors for protein tyrosine phosphatases (PTPs). thieme-connect.comnih.gov The synthesis of N-Fmoc-F2Pmp is essential for its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). thieme-connect.com The difluoromethyl group significantly enhances inhibitory potency compared to a phosphonomethyl (Pmp) moiety, an effect attributed to both the lowering of the phosphonate (B1237965) pKa2 and the potential for hydrogen bonding interactions that mimic the phosphate (B84403) ester oxygen in pTyr. nih.gov

Introduction of Aromatic Substitutions (e.g., Methyl, Methoxy (B1213986), Phenyl) on the Phenyl Ring

The introduction of substituents onto the phenyl ring of phenylalanine is a common strategy to modulate the hydrophobicity, conformation, and receptor-binding properties of the resulting peptide. chemimpex.com The methyl group in N-Fmoc-4-methyl-L-phenylalanine, for instance, enhances hydrophobic interactions and can increase the resistance of therapeutic peptides to proteolytic degradation. chemimpex.comvulcanchem.com This derivative serves as a key building block in SPPS for creating complex and more stable peptides. chemimpex.com

Other substitutions, such as methoxy groups, can also be introduced to study structure-activity relationships. The orientation of methoxy groups relative to the aromatic ring can play a key role in modulating the redox potential of molecules like ubiquinone, highlighting the conformational influence of such substitutions. science.gov

SubstituentExample CompoundPrimary Effect on Peptide Properties
MethylFmoc-4-methyl-L-phenylalanineEnhances hydrophobicity and proteolytic stability. chemimpex.comvulcanchem.com
Methoxy3-Methoxy-4-methyl-L-phenylalanineInfluences conformation and electronic properties. science.govnih.gov
PhenylN-Fmoc-N-methyl-4-phenyl-L-phenylalanineAlters hydrophobicity and conformational flexibility. vulcanchem.com

The position of a substituent on the aromatic ring has significant implications for the biological activity of the final molecule. For example, in studies of dipeptide sweeteners related to L-aspartyl-L-phenylalanine methyl ester, the position of a methoxy group was found to be critical. nih.gov A methoxy group in the para (4-) position tended to reduce or eliminate the sweet taste, whereas substitutions at the ortho (2-) or meta (3-) positions had less pronounced effects. nih.gov This demonstrates that positional isomers, such as a hypothetical 3-methoxy-phenylalanine versus a 4-methyl-phenylalanine, will have distinct steric and electronic profiles that influence their interaction with biological targets. These differences must be carefully considered during the design and synthesis of peptide analogues.

Solid-Phase Synthesis Reagents and Protocols Utilizing Fmoc-N-methyl-Phenylalanine Derivatives

The incorporation of N-methylated amino acids like N-Fmoc-N-methyl-4-methyl-L-phenylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to increased steric hindrance. peptide.com This necessitates specialized reagents and protocols to achieve efficient coupling and high yields.

Role of Fmoc-N-methyl-L-phenylalanine 4-alkoxybenzyl alcohol resin in SPPS

Fmoc-N-methyl-L-phenylalanine 4-alkoxybenzyl alcohol resin is a specialized solid support designed for SPPS. chemimpex.com It serves as a crucial starting point for the assembly of peptide chains, allowing for the controlled and sequential addition of amino acids. chemimpex.com The 4-alkoxybenzyl alcohol linker is designed to release the completed peptide from the resin under specific cleavage conditions. embrapa.br This type of resin is integral to the efficient synthesis of complex peptides, aiding in drug development and biochemical research by facilitating the production of high-purity peptide libraries. chemimpex.com

Coupling Reagents and Conditions for N-Methyl Amino Acids (e.g., PyBOP, TBTU, DIEA)

Coupling N-methyl amino acids is notoriously difficult due to the steric hindrance around the secondary amine, which slows down the acylation reaction. nih.govresearchgate.net Standard coupling reagents are often ineffective, leading to low yields. peptide.com To overcome this, more potent coupling reagents and specific conditions are required.

Promising reagents for these challenging couplings include phosphonium-based reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), often used with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govresearchgate.net Uronium/aminium reagents such as HBTU and TBTU can also be used, though some are less effective than others for N-methylated residues. peptide.combachem.com HATU has been utilized with success. peptide.comresearchgate.net

These reactions are typically performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to facilitate the activation of the carboxylic acid and the subsequent coupling. peptide.combachem.com The choice of coupling reagent and reaction conditions is critical for minimizing side reactions and ensuring the successful synthesis of N-methyl-rich peptides. nih.gov

Coupling ReagentAbbreviationClassNotes on Use for N-Methyl Amino Acids
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltConsidered a promising reagent, often used with HOAt. nih.govresearchgate.net
2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium tetrafluoroborateTBTUAminium/Uronium SaltA popular and widely used coupling reagent. bachem.com Can be used for manual coupling of challenging residues. thieme-connect.com
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltHighly effective for coupling N-protected N-methyl amino acids. nih.govpeptide.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium/Uronium SaltSuccessfully utilized for coupling N-methyl amino acids. peptide.comresearchgate.net
N,N-DiisopropylethylamineDIEABaseCommonly used tertiary amine base in Fmoc/tBu-based SPPS. peptide.combachem.com

Fmoc Deprotection Procedures in Solid-Phase Peptide Synthesis (SPPS)

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical and repeated step in Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov The efficiency and cleanliness of this deprotection step directly impact the purity and yield of the final peptide. nih.gov The procedure relies on a base-mediated β-elimination mechanism. researchgate.netresearchgate.net

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine. nih.govresearchgate.netresearchgate.net This is followed by a β-elimination that cleaves the protecting group, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate known as dibenzofulvene (DBF). nih.govaltabioscience.com The deprotection base also serves as a scavenger, trapping the electrophilic DBF to form a stable, soluble adduct that is subsequently washed away. nih.govacs.orgscielo.org.mx This scavenging function is crucial to prevent DBF from reacting with the newly liberated amine, which would cause irreversible chain termination. acs.org

Standard Deprotection Reagents and Conditions

The most widely used reagent for Fmoc removal is a solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). researchgate.netnih.gov Standard protocols typically employ a 20% (v/v) solution of piperidine in DMF. altabioscience.comnih.govuci.edu The reaction time can vary, but complete deprotection is often achieved within minutes. researchgate.net The progress of the reaction can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301 nm. researchgate.netresearchgate.net

However, the use of piperidine is not without its drawbacks. It is a controlled substance in some regions due to its use as a precursor in illicit drug manufacturing. nih.gov Furthermore, prolonged exposure of the peptide-resin to piperidine can catalyze side reactions, including aspartimide formation and racemization, particularly at sensitive residues like cysteine. nih.govresearchgate.net For sequences containing N-methyl amino acids or proline at the C-terminal end of a dipeptide, the basic conditions can also promote the formation of diketopiperazines. researchgate.netnih.gov

Alternative Deprotection Strategies

To address the limitations of piperidine and to optimize the synthesis of challenging sequences, including those containing sterically hindered or N-methylated residues like this compound, various alternative bases and conditions have been investigated. The choice of deprotection reagent involves considering factors such as basicity (pKa), concentration, reaction time, and potential for side reactions. nih.govresearchgate.net

Piperidine Analogues and Alternative Amines

Several other cyclic secondary amines have been successfully used as substitutes for piperidine. nih.gov 4-methylpiperidine (B120128) (4MP) has been shown to be an effective deprotection reagent, with reaction rates comparable to or even faster than piperidine. nih.govscielo.org.mx Piperazine (B1678402) is another viable alternative, which can minimize certain side reactions, although it may require different solvent compositions due to solubility issues. nih.govnih.gov A study comparing 20% 4MP, 20% piperidine, and 10% piperazine in DMF found that all three reagents performed similarly in synthesizing various peptides, suggesting they can be used interchangeably. nih.gov Pyrrolidine has also been identified as an efficient base that allows for Fmoc removal in less polar solvent mixtures. acs.org

Non-nucleophilic Bases

Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offer a different approach. nih.gov DBU is considered a harsher deprotection agent and can remove the Fmoc group very rapidly, often at low concentrations (e.g., 2% v/v in DMF). nih.gov A key difference from amine bases is that DBU is non-nucleophilic and cannot act as a DBF scavenger. nih.gov Therefore, a nucleophilic scavenger must be added to the solution, or reaction times must be kept very short, followed by extensive washing to remove the reactive DBF. nih.gov Despite this, the use of 2% DBU has been shown to be superior to 20% piperidine for the synthesis of certain sensitive thioamide-containing peptides, resulting in less epimerization and higher yields. nih.gov Optimized cocktails, such as a mixture of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP), have been developed to significantly reduce side reactions like diketopiperazine formation while enhancing deprotection kinetics. nih.gov

The following table summarizes various reagents used for Fmoc deprotection in SPPS:

ReagentTypical Concentration & SolventKey Characteristics & FindingsReferences
Piperidine20% (v/v) in DMFThe "gold standard" reagent; efficient but can cause side reactions like aspartimide and diketopiperazine formation. altabioscience.comnih.gov altabioscience.comnih.gov
4-Methylpiperidine (4MP)20% (v/v) in DMFPerformance and reaction kinetics are comparable to piperidine. nih.govscielo.org.mx A viable, interchangeable alternative. nih.gov nih.govscielo.org.mx
Piperazine (PZ)5-10% (w/v) in DMF or NMPCan significantly reduce diketopiperazine formation. nih.gov Lower concentration is often used due to solubility. nih.gov nih.govnih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) in DMFStrong, non-nucleophilic base; very rapid deprotection. nih.gov Requires a scavenger or short reaction times. nih.gov Can reduce epimerization in sensitive peptides. nih.gov nih.gov
DBU / Piperazine2% DBU, 5% Piperazine in NMPOptimized cocktail that minimizes diketopiperazine formation and improves deprotection kinetics compared to standard piperidine/DMF. nih.gov nih.gov
PyrrolidineVariesEfficient base that enables Fmoc-removal in a wider range of less polar solvents. acs.org acs.org
Morpholine50% (v/v) in DMFConsidered a milder condition, often used for sensitive glycopeptides, but deprotection is slower than with piperidine. researchgate.netnih.gov researchgate.netnih.gov

Deprotection Kinetics

The rate of Fmoc removal is dependent on the specific amino acid residue. Steric hindrance around the α-amino group can slow down the reaction. For example, kinetic studies have shown that the deprotection of Fmoc-Arginine(Pbf)-OH requires a longer reaction time (minimum of 10 minutes) to be efficient compared to Fmoc-Leucine-OH, which can be effectively deprotected in as little as 3 minutes. nih.govresearchgate.net While this compound is not as sterically bulky as arginine, the presence of the N-methyl group can influence the conformation of the peptide backbone and potentially affect the accessibility of the Fmoc group to the deprotection reagent. Therefore, careful optimization of deprotection times and reagents is essential when incorporating such N-methylated analogues to ensure complete removal of the Fmoc group without inducing side reactions.

Applications in Peptide and Protein Engineering Research

N-Fmoc-N-methyl-4-methyl-L-phenylalanine as a Building Block in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov The Fmoc group is an essential feature for this process, protecting the N-terminus of the amino acid during the coupling reaction and allowing for its selective removal under mild basic conditions, typically with piperidine (B6355638), to enable the next amino acid to be added to the growing peptide chain. vulcanchem.comthieme-connect.com This iterative cycle of deprotection and coupling allows for the efficient and precise construction of custom peptide sequences. chemimpex.comnih.gov

The incorporation of this compound can influence the three-dimensional structure of peptides. The N-methyl group introduces steric hindrance that restricts the conformational flexibility of the peptide backbone. vulcanchem.com This constraint can be strategically employed to induce specific secondary structures, such as turns or helical motifs, which are often crucial for biological activity. Furthermore, the aromatic Fmoc group itself can participate in π-π stacking interactions, which can guide the self-assembly of peptides into more complex nanostructures like fibrils and hydrogels. researchgate.net These organized structures are of significant interest in biomaterials and drug delivery systems. chemimpex.com

FeatureContribution to Peptide PropertiesSource(s)
N-Methylation Restricts backbone flexibility; enhances proteolytic stability. vulcanchem.comenamine.net
4-Methyl Group Increases side-chain hydrophobicity; can influence receptor binding. vulcanchem.comchemimpex.com
Fmoc Group Enables use in SPPS; can promote self-assembly via π-π stacking. nih.govresearchgate.net

Integration into Combinatorial Chemistry Libraries for Biological Screening

Combinatorial chemistry is a powerful technique used to synthesize a large number of diverse but structurally related molecules, known as a library, for high-throughput screening to identify new drug candidates. nih.gov Unnatural amino acids like this compound are valuable tools in this process because they vastly expand the chemical diversity and structural complexity of peptide libraries beyond what is possible with the 20 standard proteinogenic amino acids. nbinno.com

By incorporating this compound into peptide libraries, researchers can generate collections of novel molecules with unique properties. chemimpex.com The structural constraints and enhanced stability conferred by this amino acid can lead to the identification of peptide candidates with high affinity and specificity for a biological target, which might not be achievable with natural amino acid sequences alone. nih.gov These libraries can be screened against various targets, such as enzymes or receptors, to discover hits for lead optimization in drug discovery programs. chemimpex.comnih.gov

The primary strategy for incorporating this compound is through automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). nih.govchemimpex.com As a pre-synthesized and protected building block, it can be readily used in standard SPPS protocols alongside natural Fmoc-amino acids. chemimpex.comnih.gov The coupling of N-methylated amino acids can sometimes be slower than their non-methylated counterparts due to steric hindrance, occasionally requiring stronger coupling reagents or longer reaction times to ensure efficient amide bond formation. enamine.net

Key Steps in SPPS Incorporation:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed using a piperidine solution. vulcanchem.com

Activation & Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine on the resin-bound peptide. vulcanchem.comthieme-connect.com

Washing: Excess reagents are washed away to prepare for the next cycle.

This process is repeated until the desired peptide sequence is fully assembled.

Role in Protein Engineering and Modification

While the primary use of this compound is in the chemical synthesis of peptides, the principles of using unnatural amino acids extend to the larger field of protein engineering. nih.gov The incorporation of building blocks with unique functionalities can endow proteins with novel properties. chemimpex.com For instance, incorporating N-methylated and hydrophobic residues can enhance the thermal stability of a protein or alter its folding dynamics. vulcanchem.com Although direct genetic encoding of this specific amino acid is not standard, its inclusion in synthetic protein domains or through chemical ligation strategies allows scientists to precisely modify protein structure and function, opening new avenues for creating biocatalysts and therapeutic proteins with enhanced characteristics. nih.govchemimpex.com

Enhancing Protein Stability and Functionality

The incorporation of N-methylated amino acids, such as this compound, is a strategic approach to improving the pharmacokinetic properties of bioactive peptides. peptide.commerckmillipore.com The N-methyl group on the peptide backbone provides steric hindrance, which can protect the amide bond from enzymatic degradation by proteases. peptide.comnbinno.com This increased resistance to proteolysis extends the in vivo half-life of peptide-based drugs, a critical factor for therapeutic efficacy. peptide.comnbinno.com

Recent research has also focused on improving the efficiency of incorporating N-methylated amino acids into proteins through ribosomal strategies. nih.govacs.org Modified bacterial ribosomes and the supplementation of elongation factor P (EF-P) have shown to improve the yields of peptides and proteins containing N-methylated amino acids. nih.govacs.org

Key Impacts of this compound Incorporation:

FeatureConsequenceResearch Finding
N-Methyl Group Increased resistance to proteolytic enzymes. peptide.comnbinno.comLeads to a longer in-vivo half-life for peptide therapeutics. nbinno.com
N-Methyl Group Reduced conformational flexibility of the peptide backbone. peptide.comnbinno.comCan enhance binding affinity and selectivity by favoring a bioactive conformation. peptide.comresearchgate.net
4-Methyl Group Increased hydrophobicity of the side chain.Can improve protein stability through enhanced hydrophobic interactions within the protein core.
Combined Features Altered solubility and permeability.N-methylation can increase lipophilicity and has been shown to improve aqueous solubility in some contexts. peptide.com

Bioconjugation Strategies for Biomolecule Attachment and Drug Delivery Systems

The unique structural elements of this compound make it a valuable component in the development of advanced bioconjugation strategies and sophisticated drug delivery systems. The Fmoc protecting group, while primarily used for peptide synthesis, can be selectively removed to expose the secondary amine, which can then serve as a conjugation site for various molecules.

While direct bioconjugation to the phenylalanine ring itself is challenging, strategies are being developed for the site-selective functionalization of phenylalanine residues in proteins. nih.gov These methods, which can involve photoredox catalysis, open up possibilities for attaching therapeutic agents, imaging probes, or other functionalities directly to peptides containing this modified amino acid. nih.gov

The incorporation of this compound into peptides can also influence their self-assembly properties, which is relevant for the creation of drug delivery vehicles. The enhanced hydrophobicity imparted by the methyl groups can drive the formation of micelles or nanoparticles, encapsulating therapeutic payloads for targeted delivery. Moreover, peptides rich in N-methylated amino acids have been shown to passively diffuse across the blood-brain barrier, suggesting their potential as shuttles for delivering drugs to the central nervous system. peptide.com

Applications in Bioconjugation and Drug Delivery:

Application AreaRole of this compoundPotential Outcome
Drug Conjugation The exposed N-methyl amine after Fmoc removal can act as a specific attachment point for drugs or imaging agents.Site-specific modification of biomolecules, leading to more homogeneous and effective bioconjugates. chemimpex.com
Targeted Drug Delivery The modified peptide can be designed to bind to specific cell surface receptors.Enhanced delivery of therapeutic agents to diseased cells, minimizing off-target effects.
Nanoparticle Formation The hydrophobic nature of the amino acid can promote the self-assembly of peptide-based nanostructures.Creation of stable drug carriers for controlled release and improved bioavailability.
Blood-Brain Barrier Penetration Peptides containing N-methylated amino acids have shown enhanced ability to cross the blood-brain barrier. peptide.comDevelopment of therapeutics for neurological disorders that can be administered systemically.

Investigating the Role of N Fmoc N Methyl 4 Methyl L Phenylalanine in Peptidomimetics and Conformational Dynamics

Impact of N-Methylation on Peptide Conformation and Flexibility

The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification inherent to N-Fmoc-N-methyl-4-methyl-L-phenylalanine, induces significant local and global conformational changes. This alteration fundamentally impacts the peptide's structural landscape and flexibility.

A primary consequence of N-methylation is the elimination of the amide proton (N-H), a crucial hydrogen bond donor. In native peptides, these amide protons frequently participate in intramolecular hydrogen bonds that stabilize secondary structures such as alpha-helices and beta-sheets. The substitution of this proton with a methyl group in N-methyl-4-methyl-L-phenylalanine residues prevents the formation of these hydrogen bonds at the site of modification. This disruption can lead to a more flexible peptide backbone in some contexts, while in others it can favor specific, alternative conformations that were previously inaccessible. The loss of these hydrogen bonding capabilities can be a critical factor in redesigning peptide scaffolds with altered biological activities.

The presence of an N-methyl group exerts a significant steric influence on the peptide backbone, affecting the allowable values of the dihedral angles (phi, ψ) and favoring a cis-amide bond conformation, which is energetically less favorable in non-methylated peptides. This steric hindrance can destabilize or even prevent the formation of tightly packed secondary structures like the alpha-helix. For instance, the introduction of N-methylated residues into helical peptides has been shown to decrease their helical content. Conversely, the conformational constraints imposed by N-methylation can promote the formation of beta-turns, which are crucial for the folding and biological activity of many peptides. The 4-methyl group on the phenyl ring of this compound can further influence conformational preferences through steric interactions and by modulating CH-π interactions, which can contribute to the stability of folded structures. A study on a cyclic peptide containing a 4-substituted phenylalanine residue demonstrated that electron-donating substituents, such as a methyl group, can promote a folded conformation by enhancing CH-π interactions. nih.gov

Table 1: Influence of N-Methylation on Peptide Secondary Structures

Secondary StructureGeneral Impact of N-MethylationPotential Role of N-methyl-4-methyl-L-phenylalanine
Alpha-Helix Generally destabilizing due to loss of N-H for hydrogen bonding and steric hindrance.Incorporation is likely to disrupt or "break" helical structures.
Beta-Sheet Can disrupt the hydrogen bonding patterns required for sheet formation.May prevent participation in beta-sheet structures.
Beta-Turn Can promote turn formation due to steric hindrance and preference for specific dihedral angles.May be used to induce specific turns in a peptide sequence.

Modulation of Peptide Bioactivity and Pharmacokinetics

The structural changes induced by the incorporation of this compound translate into significant alterations in the biological and pharmacological properties of the resulting peptides.

One of the most significant advantages of N-methylation is the enhanced resistance of peptides to enzymatic degradation. nih.gov Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to their substrates through interactions with the peptide backbone, including the amide N-H group. The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases and disrupts the necessary recognition sites, rendering the peptide bond resistant to cleavage. peptide.commdpi.com This increased stability against proteolysis extends the in vivo half-life of peptide drugs, a crucial factor for their therapeutic efficacy. nih.gov The incorporation of N-methyl-4-methyl-L-phenylalanine would therefore be a strategic choice for designing peptides with improved metabolic stability. nih.gov

N-methylation can enhance the ability of a peptide to cross biological membranes. nih.govpeptide.com This is attributed to a reduction in the number of hydrogen bond donors, which decreases the desolvation penalty associated with moving from an aqueous environment into the lipid core of a cell membrane. By masking a polar N-H group, N-methylation increases the lipophilicity of the peptide, facilitating passive diffusion across membranes. peptide.com This improved permeability can lead to better absorption and wider tissue distribution of peptide-based therapeutics.

The blood-brain barrier (BBB) represents a formidable obstacle for the delivery of drugs to the central nervous system. nih.gov Notably, research has shown that peptides rich in N-methyl-phenylalanine can act as versatile shuttles to cross the BBB. nih.govfigshare.comresearchgate.netacs.org These peptides have been demonstrated to carry various small molecule drugs across in vitro BBB models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govfigshare.comresearchgate.netacs.org The high lipophilicity and reduced hydrogen bonding capacity conferred by the N-methylated phenylalanine residues are thought to be key to their ability to passively diffuse across the endothelial cells of the BBB. nih.govfigshare.comresearchgate.netacs.org For example, a peptide composed of four N-methyl-phenylalanine residues showed significant potential as a BBB shuttle. nih.govfigshare.comresearchgate.netacs.org The incorporation of this compound into peptide sequences is therefore a promising strategy for developing neurotherapeutics that can effectively reach their target sites within the brain. nih.gov

Table 2: Pharmacokinetic Advantages of Incorporating N-methyl-4-methyl-L-phenylalanine

Pharmacokinetic ParameterEffect of N-MethylationRationale
Proteolytic Stability IncreasedSteric hindrance at the peptide bond prevents protease recognition and cleavage.
Membrane Permeability IncreasedReduced number of hydrogen bond donors decreases the desolvation penalty for membrane transit.
Blood-Brain Barrier Permeation Potentially EnhancedIncreased lipophilicity and reduced hydrogen bonding capacity facilitate passive diffusion across the BBB.

Structure-Activity Relationship (SAR) Studies of Phenylalanine Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired therapeutic properties. In the context of phenylalanine derivatives, SAR studies explore how specific structural modifications influence biological activity. The introduction of methyl groups at various positions on the phenylalanine scaffold, such as the aromatic ring or the amide nitrogen, significantly alters the molecule's physicochemical properties, including hydrophobicity, conformational flexibility, and resistance to enzymatic degradation. These modifications are crucial for enhancing the therapeutic potential of peptide-based drugs.

The substitution of a hydrogen atom with a methyl group on the aromatic ring of phenylalanine, as seen in 4-methyl-L-phenylalanine, has a pronounced effect on the amino acid's hydrophobicity and its interactions within a biological system. Phenylalanine is inherently a hydrophobic amino acid, a property that drives it to be buried within the hydrophobic cores of proteins. The addition of a methyl group to the para-position (position 4) of the phenyl ring further increases this hydrophobicity. chemimpex.com

This increased hydrophobicity enhances the van der Waals and hydrophobic interactions with target biomolecules. The energetic benefit of transferring a methylated molecule from an aqueous environment to a nonpolar, lipid-like environment is a key driver for improved binding affinity. Studies on the transfer of methylated compounds from aqueous to hexadecane (B31444) solution show a favorable change in the free energy of transfer (ΔGtran) of approximately -0.7 kcal/mol per added methyl group. nih.gov This suggests that incorporating a 4-methyl group can strengthen the binding of a peptide to the hydrophobic pockets of its target receptor or enzyme. nih.gov

Table 1: Estimated Contribution of a Methyl Group to the Free Energy of Transfer from Aqueous to a Nonpolar Environment.
Structural ModificationEffect on HydrophobicityEstimated ΔGtran (kcal/mol) per Methyl Group
Addition of one methyl groupIncrease~ -0.7

To improve the therapeutic profiles of peptides, which are often limited by poor stability and bioavailability, chemists employ strategies like N-methylation and the incorporation of D-amino acids. Both modifications can profoundly impact a peptide's properties, but they do so through different mechanisms. mdpi.comresearchgate.net

N-methylation , the substitution of the amide proton with a methyl group, directly addresses one of the main liabilities of peptides: susceptibility to proteolytic degradation. nbinno.com Peptidases, the enzymes that break down peptide bonds, often have specific recognition requirements that are disrupted by the N-methyl group, leading to a significantly longer in vivo half-life. nbinno.comresearchgate.net Furthermore, N-methylation introduces a conformational constraint. By removing the hydrogen bond donor capability of the amide nitrogen, it can disrupt secondary structures like β-sheets and favor specific turn conformations, which can optimize the peptide's shape for receptor binding and improve target affinity and specificity. nbinno.comspringernature.com

D-amino acid substitution , the replacement of a naturally occurring L-amino acid with its non-natural D-enantiomer, is another effective strategy for increasing enzymatic stability. mdpi.com Proteases are stereospecific and generally cannot cleave peptide bonds involving D-amino acids. Studies on antimicrobial peptides have shown that substituting an L-amino acid with its D-counterpart can significantly enhance serum stability. mdpi.comresearchgate.net

Table 2: Comparative Effects of N-Methyl and D-Amino Acid Substitutions on Peptide Stability.
ModificationPrimary Mechanism of ActionEffect on Enzymatic StabilityImpact on Conformation
N-MethylationSteric hindrance at the peptide bond, disrupting enzyme recognition. nbinno.comIncreased resistance to proteases. mdpi.comRestricts backbone flexibility; can disrupt β-sheets and favor turns. nbinno.com
D-Amino Acid SubstitutionIntroduction of a non-natural stereocenter prevents protease recognition. mdpi.comSignificantly increased resistance to proteases. mdpi.comresearchgate.netCan induce significant changes in local and global peptide structure.

Self-Assembly and Supramolecular Nanostructure Formation

The self-assembly of small molecules into ordered, functional nanostructures is a cornerstone of supramolecular chemistry and materials science. N-terminally protected amino acids, particularly those bearing an aromatic group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, are well-known building blocks for such structures. scispace.comnih.gov The Fmoc group plays a crucial role, providing a strong driving force for self-assembly through a combination of π-π stacking interactions between the bulky, planar fluorenyl rings and hydrophobic interactions. nih.govnih.govnih.gov These noncovalent forces, along with hydrogen bonding between the amino acid components, lead to the formation of hierarchical structures like nanofibers, which can further entangle to form hydrogels. scispace.comnih.gov

Hydrogels formed from these self-assembling peptides are of great interest for biomedical applications due to their high water content and biocompatibility. nih.gov The process is often sensitive to environmental triggers such as pH, temperature, or ionic strength, allowing for controlled gelation. nih.gov The specific amino acid sequence and its modifications are critical in determining the final properties of the self-assembled material. acs.org

The introduction of methyl groups onto the peptide building block, as in this compound, can significantly modulate the self-assembly process and the properties of the resulting nanostructures. The position and number of these methyl groups have a marked influence on the morphology of the supramolecular aggregates and their ability to form hydrogels. scispace.comresearchgate.net

Research on Fmoc-dipeptides containing α-methyl-L-phenylalanine has shown that these subtle chemical modifications can dictate the resulting nanostructure. scispace.comresearchgate.net The methyl group, by virtue of its steric bulk and hydrophobicity, can influence the packing of the molecules. For example, a methyl group on the α-carbon can alter the backbone conformation and hydrogen-bonding patterns, while a methyl group on the aromatic ring (like the 4-methyl group) can enhance hydrophobic and π-stacking interactions, thereby affecting the stability and morphology of the assembled fibers. scispace.comresearchgate.net

The N-methyl group on the peptide backbone has a particularly disruptive effect on the canonical hydrogen-bonding networks that stabilize β-sheet structures, which are common motifs in Fmoc-peptide fibrils. This can lead to different packing arrangements and potentially alter the mechanical properties of the resulting hydrogel or even inhibit gelation altogether. Therefore, the precise placement and number of methyl groups serve as a powerful tool to fine-tune the self-assembly process, allowing for the rational design of supramolecular materials with specific morphologies and properties. scispace.comresearchgate.net

Table 3: Influence of Methyl Group Position on Peptide Self-Assembly.
Methyl Group PositionPotential Influence on Intermolecular InteractionsEffect on Supramolecular Structure
Aromatic Ring (e.g., 4-methyl)Enhances hydrophobicity and π-stacking interactions.Can stabilize fibrillar structures and influence fiber morphology.
Amide Nitrogen (N-methyl)Removes H-bond donor; introduces steric hindrance.Disrupts β-sheet formation; alters packing and can inhibit gelation.
α-Carbon (α-methyl)Restricts backbone dihedral angles; adds steric bulk.Influences peptide conformation and subsequent assembly pathways. researchgate.net

Advanced Characterization Techniques and Methodologies for N Fmoc N Methyl 4 Methyl L Phenylalanine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of N-Fmoc-N-methyl-4-methyl-L-phenylalanine and determining the conformational properties of peptides that contain it. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Circular Dichroism (CD) provide detailed insights into molecular structure and secondary structure formation.

Key Spectroscopic Techniques and Their Applications

Technique Application for this compound & Derivatives Key Insights
2D-NMR Spectroscopy Elucidation of the three-dimensional structure of peptides in solution. Provides data on through-bond and through-space atomic proximities, confirming sequence and revealing folding patterns influenced by the N-methyl and 4-methyl groups. nih.gov
FT-IR Spectroscopy Analysis of secondary structure elements (e.g., helices, sheets) in peptides. The amide I band region (1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation, allowing for the assessment of structural integrity upon incorporation of the modified residue. nih.gov

| Circular Dichroism (CD) | Secondary structure analysis of peptides in solution. | Provides characteristic spectra for α-helices, β-sheets, and random coils, enabling the quantitative estimation of secondary structure content and assessment of conformational changes induced by the modified amino acid. nih.gov |

Chromatographic Purity Assessment and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical and enantiomeric purity of this compound. Given the importance of stereochemistry in biological systems, ensuring enantiomeric purity is a critical step in its synthesis and application.

Chemical purity is routinely determined using reversed-phase HPLC (RP-HPLC), with typical purity specifications being ≥95% or ≥98%. chemimpex.comthermofisher.com However, the separation of enantiomers (the L- and D-forms) requires specialized chiral chromatography techniques. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most effective method for this purpose.

Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A), have proven highly effective for resolving N-Fmoc amino acid racemates. These separations can be performed in various mobile phase modes, including polar organic and reversed-phase, which can be made compatible with mass spectrometry (LC/MS) for enhanced detection. Studies report that a wide range of N-Fmoc protected α-amino acids can be baseline resolved, often in under 25 minutes, using polysaccharide-based CSPs in reversed-phase mode. phenomenex.com

Exemplary Chiral HPLC Methodologies for N-Fmoc Amino Acids

Column Type Mobile Phase Mode Typical Mobile Phase Components Application
CHIROBIOTIC T / R Reversed-Phase Methanol / Ammonium Acetate Buffer Effective for most Fmoc amino acids.
CHIROBIOTIC R Polar Organic Methanol / Ammonium Trifluoroacetate Provides alternative selectivity and is LC/MS compatible.

| Lux Polysaccharide-Based | Reversed-Phase | Isocratic conditions | Baseline resolution of common Fmoc-amino acids. phenomenex.com |

The development of robust chiral separation methods is essential for quality control during the synthesis of this compound and the subsequent peptides, as even small amounts of the D-enantiomer can have significant impacts on the final product's biological activity and structural integrity. tiscali.cz

Analytical Methods for Studying Peptide Interactions and Properties

Beyond structural and purity analysis, advanced analytical methods are used to investigate how peptides containing this compound interact with biological targets or materials. These techniques provide quantitative data on binding forces and interaction dynamics.

One powerful technique is Single-Molecule Force Spectroscopy (SMFS) , which utilizes an Atomic Force Microscope (AFM). nih.gov In this method, a peptide or a single amino acid residue can be covalently attached to the AFM tip. nih.gov The modified tip is then brought into contact with a surface of interest (e.g., an inorganic material, a lipid bilayer, or a protein), and the force required to pull the peptide away from the surface is measured. nih.gov This provides direct insight into the strength and nature of the interaction at a single-molecule level. The protocol often involves attaching a linker molecule, such as Fmoc-PEG-NHS, to the AFM tip first, followed by coupling of the desired peptide. nih.gov

Another approach involves incorporating a spectroscopic probe into the peptide. For instance, a derivative like 4-cyano-α-methyl-L-phenylalanine can be used as a fluorescent and IR absorption probe. nih.gov Changes in the spectroscopic properties of this probe upon interaction with a model membrane can provide detailed information about the peptide's local microenvironment, penetration depth, and orientation within the membrane. nih.gov These methods are invaluable for understanding the molecular mechanisms behind a peptide's biological function.

Future Research Directions and Translational Perspectives for N Fmoc N Methyl 4 Methyl L Phenylalanine

Exploration of Novel Bioactive Peptide and Peptidomimetic Design

N-Fmoc-N-methyl-4-methyl-L-phenylalanine is a key component in the design of innovative bioactive peptides and peptidomimetics. The N-methyl group on the amino acid backbone provides steric hindrance that can protect against enzymatic degradation, a significant hurdle in the development of peptide-based drugs. researchgate.net This modification enhances the half-life of peptides in biological systems. researchgate.net Furthermore, the 4-methyl group on the phenyl ring increases the hydrophobicity of the side chain, which can lead to stronger and more specific interactions with biological targets like receptors or enzymes. chemimpex.com

The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its use in solid-phase peptide synthesis (SPPS), the standard method for building peptides in the lab. chemimpex.comnih.gov Researchers are using this compound to create peptide libraries for screening and identifying new therapeutic leads. chemimpex.com The incorporation of N-methylated amino acids is a well-established strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. ingentaconnect.com Future work will likely focus on incorporating this amino acid into cyclic peptides and other constrained structures to further enhance stability and target affinity.

Advanced Synthetic Strategies for Complex Modified Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges. The N-methyl group can sterically hinder the coupling reaction during SPPS, leading to lower yields and incomplete reactions. nih.gov Advanced synthetic strategies are being developed to overcome these hurdles. These include the use of specialized coupling reagents, such as HATU or HBTU, and optimized reaction conditions to ensure efficient amide bond formation. vulcanchem.com

The Fmoc protecting group is central to these strategies, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. nih.gov The Biron-Kessler method is a notable approach for the N-methylation of amino acids, which can be performed in the solid phase. nih.gov Future research will focus on refining these synthetic protocols to enable the efficient, large-scale production of complex peptides containing this compound and other modified residues, which is crucial for advancing these compounds from the lab to clinical applications. researchgate.net

Development of Specialized Bioconjugation and Drug Delivery Systems

Bioconjugation involves attaching peptides to other molecules, such as fluorescent dyes, cytotoxic drugs, or large proteins, to create targeted therapeutic or diagnostic agents. chemimpex.comchemimpex.com The unique properties of peptides designed with this compound make them excellent candidates for such applications. Their enhanced stability ensures that the peptide remains intact and functional until it reaches its target. chemimpex.com

This amino acid derivative can be incorporated into peptide sequences designed for specific drug delivery systems. chemimpex.com For example, peptides with increased hydrophobicity may be used to improve the delivery of drugs across cell membranes. researchgate.net Future directions include the design of peptide-drug conjugates (PDCs) where a peptide containing this compound acts as a targeting ligand, guiding a connected drug molecule to specific cells or tissues, thereby increasing efficacy and reducing side effects. acs.org

Investigating Emerging Applications in Neuroscience and Biochemical Research

In neuroscience, a significant challenge is delivering therapeutic agents across the blood-brain barrier (BBB). Peptides rich in N-methylated amino acids, particularly N-methyl-phenylalanine, have shown promise as BBB shuttles. researchgate.net The increased lipophilicity and stability conferred by N-methylation can facilitate this transport. researchgate.net The inclusion of this compound in peptide design could lead to novel neurotherapeutics for treating disorders like Alzheimer's or Parkinson's disease. chemimpex.com

In biochemical research, peptides synthesized with this compound serve as valuable tools for studying protein-protein interactions. chemimpex.com The conformational constraints imposed by the N-methyl group can help to "lock" a peptide into a specific shape that mimics the binding motif of a natural protein. nih.gov This allows researchers to probe the structural requirements for specific biological interactions with high precision. chemimpex.com

Continued Research into the Role of N-Methylation in Modulating Peptide Functionality

N-methylation is a subtle but powerful modification that dramatically alters a peptide's biological and pharmacological properties. nih.gov One of its primary roles is to modulate the peptide's conformation. By removing the hydrogen bond donor capability of the amide nitrogen, N-methylation restricts the available conformational space, often favoring specific secondary structures. researchgate.netacs.org This conformational control can lead to higher receptor selectivity and biological activity.

Furthermore, N-methylation significantly improves a peptide's pharmacokinetic profile. It not only prevents degradation by proteases but also enhances cell permeability and oral bioavailability, as seen in drugs like cyclosporine A. researchgate.netacs.org Continued research will aim to systematically map how the position and number of N-methylated residues, such as N-methyl-4-methyl-L-phenylalanine, within a peptide sequence can be used to fine-tune its function for specific therapeutic outcomes. acs.orgnih.gov

Table 2: Functional Effects of N-Methylation in Peptides

Property Effect of N-Methylation Reference
Enzymatic Stability Increases resistance to protease degradation researchgate.net
Bioavailability Can improve oral bioavailability and cell permeability researchgate.netacs.org
Conformation Restricts backbone flexibility, influences secondary structure acs.org
Receptor Binding Can enhance selectivity and affinity for biological targets nih.gov
Solubility Can improve solubility, aiding in synthesis and formulation chemimpex.comchemimpex.com

Q & A

Basic Research Question

  • HPLC-UV/MS : Quantify purity (≥98%) using a C18 column (gradient: 10–90% acetonitrile in 20 min). Detect Fmoc absorption at 265 nm and confirm mass via ESI-MS (expected [M+H]+: 436.3) .
  • NMR (¹H/¹³C) : Verify regiochemistry (e.g., 4-methyl vs. 3-methyl substitution) via aromatic proton splitting patterns (doublet at δ 7.2 ppm for para-substituted methyl) and Fmoc carbonyl at δ 155 ppm .
  • Chiral GC/MS : Ensure enantiomeric purity (>99%) using a β-cyclodextrin column to detect N-methylation-induced racemization .

Advanced Application : For isotopic tracking, ¹⁵N-labeled analogs (e.g., ¹⁵N-Fmoc) enable quantification in peptide folding studies via ¹H-¹⁵N HSQC NMR .

How does the 4-methyl group on the phenylalanine side chain influence peptide conformation and receptor binding?

Advanced Research Question

  • Steric Effects : The 4-methyl group restricts side-chain rotation (χ2 dihedral angle), favoring a trans conformation. This enhances peptide rigidity, as shown in MD simulations of model peptides (e.g., Leu-enkephalin analogs) .
  • Hydrophobic Interactions : In receptor-binding assays (e.g., GPCRs), the methyl group increases binding affinity (ΔΔG ≈ -1.2 kcal/mol) by filling hydrophobic pockets, as observed in μ-opioid receptor studies .
  • Contradiction Alert : Methylation may reduce solubility in aqueous buffers (e.g., PBS), requiring DMSO cosolvents (>10% v/v) for in vitro assays .

What are the challenges in Fmoc deprotection of this compound, and how can side reactions be mitigated?

Advanced Research Question

  • Deprotection Efficiency : Traditional piperidine (20% in DMF) may incompletely remove Fmoc due to steric hindrance from N-methylation. Alternative methods:
    • Ionic Liquids : Use 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) with 5% DBU for 30 min at 25°C, achieving >95% cleavage without epimerization .
    • Microwave-Assisted : Short pulses (5 sec at 50°C) reduce aggregation-prone intermediates .
  • Side Reactions : N-methylation increases β-sheet propensity during SPPS, risking aspartimide formation. Additive HOBt (1 M) suppresses this by 80% .

How can isotopic labeling (e.g., ¹⁵N) of this compound enhance tracking in peptide folding studies?

Advanced Research Question

  • Synthesis : Incorporate ¹⁵N via Fmoc-¹⁵N-methylation using ¹⁵N-formaldehyde in reductive amination. Confirm labeling efficiency (>98%) by FT-IR (N-H stretch at 3300 cm⁻¹ shifts with ¹⁵N) .
  • Applications :
    • NMR Spectroscopy : ¹H-¹⁵N HSQC tracks backbone dynamics in folded peptides (e.g., β-hairpins), resolving µs-ms timescale motions .
    • Mass Spectrometry : SILAC (stable isotope labeling) quantifies proteolytic stability in serum, showing 4-methylation extends half-life by 2.3× vs. unmodified Phe .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.